5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt

Übersicht

Beschreibung

Molecular Structure Analysis

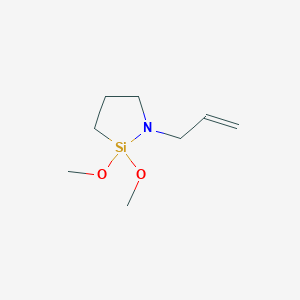

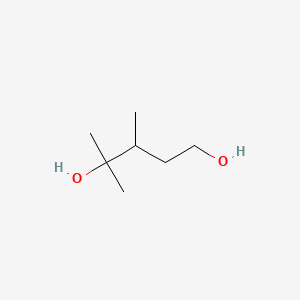

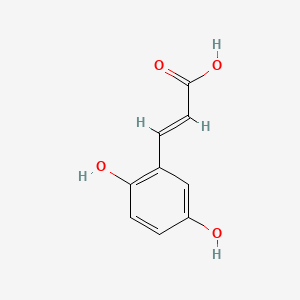

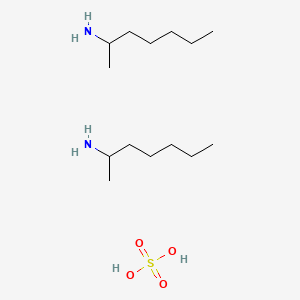

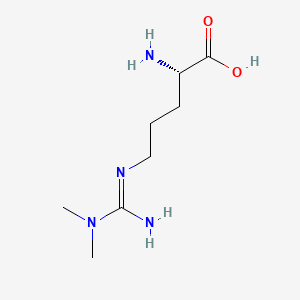

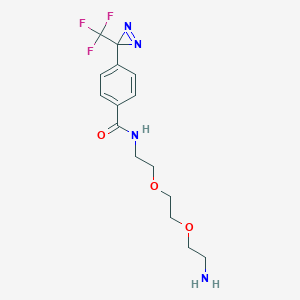

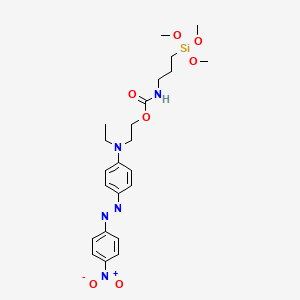

The molecular structure of 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt can be represented by the SMILES stringC1CCC (CC1)NC2CCCCC2.OC (=O)Cc3c [nH]c4ccc (O)cc34 . This indicates the presence of two distinct parts in the molecule: the dicyclohexylammonium part (C1CCC (CC1)NC2CCCCC2) and the 5-Hydroxyindole-3-acetic acid part (OC (=O)Cc3c [nH]c4ccc (O)cc34). Physical And Chemical Properties Analysis

This compound is a white crystalline compound . It has a molecular weight of 372.50 and an empirical formula of C10H9NO3 · C12H23N . The compound should be stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen

Electrochemical Detection

The electrochemical detection of 5-hydroxyindole-3-acetic acid (5-HIAA), using oxidized glassy carbon electrodes, highlights its potential for diagnosing cranial nerve pathologies. This method provides a significant insight into the kinetics and electrochemical properties of 5-HIAA, which is a major metabolite of serotonin (Liu et al., 2016).

Fluorescent Recognition in Clinical Diagnosis

A cerium-based metal-organic tetrahedron has been developed for the fluorescent recognition of 5-HIAA, emphasizing its role as a tumor marker. This innovative approach can detect 5-HIAA with high sensitivity and selectivity in urine, showing potential for disease diagnosis and clinical treatment (Jiao et al., 2016).

Neuroendocrine Tumor Marker

5-HIAA serves as a biochemical marker in neuroendocrine tumors. Its measurement in both serum and plasma has shown diagnostic performance comparable to that in urine, providing a practical alternative for clinical analysis (Ewang-Emukowhate et al., 2019).

LC Analysis in Human Serum

The liquid chromatography analysis of 5-hydroxyindoles in human serum using dispersive liquid-liquid microextraction highlights its application in sensitive analysis of trace amounts in biological samples (Hayama et al., 2013).

Cancer Therapy Application

5-HIAA, when activated by ultraviolet B light, induces apoptosis in prostate and bladder cancer cells, suggesting its potential use as a photosensitizer in photodynamic cancer therapy (Jeong et al., 2011).

Wirkmechanismus

Target of Action

5-Hydroxyindole-3-acetic acid (5-HIAA) is a major metabolite of serotonin . It is primarily targeted towards the serotonin receptors in the body. Serotonin, also known as 5-hydroxytryptamine (5-HT), is a key neurotransmitter that regulates a wide range of physiological functions, including mood, appetite, and sleep .

Mode of Action

These interactions can lead to various changes in the body, depending on the specific type of serotonin receptor involved .

Biochemical Pathways

5-HIAA is involved in the serotonin metabolic pathway. Serotonin is metabolized by monoamine oxidase to produce 5-HIAA, which is then excreted in the urine . Changes in the levels of 5-HIAA can affect the serotonin pathway and its downstream effects, potentially impacting mood, appetite, and sleep .

Result of Action

The molecular and cellular effects of 5-HIAA’s action are largely dependent on its role as a serotonin metabolite. By interacting with serotonin receptors, 5-HIAA can influence a variety of physiological processes. For example, it may play a role in regulating mood and appetite, among other functions .

Action Environment

The action, efficacy, and stability of 5-HIAA can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of 5-HIAA. Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially interfere with the action of 5-HIAA .

Safety and Hazards

The compound can cause skin irritation and serious eye irritation . In case of contact with skin, it is recommended to wash off immediately with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSGTAJKGNSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

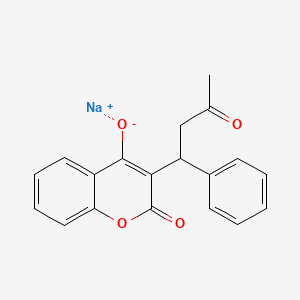

C1CCC(CC1)NC2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.